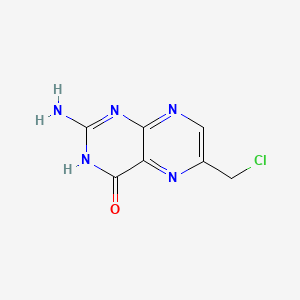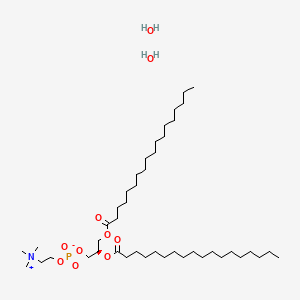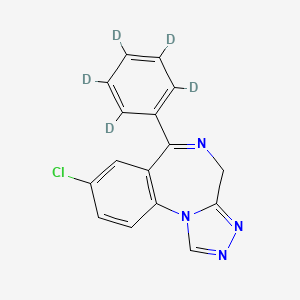
(R)-2-amino-3-(4-ethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of similar compounds such as “®-2-(4-Butylphenyl)-propionic acid” has been studied. The carboxyl group forms a dihedral angle with the benzene ring plane .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bioorthogonal reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “2-(4-Ethylphenyl)propanoic acid” and “3-(4-ethylphenyl)propanoic Acid” have been documented. For instance, “2-(4-Ethylphenyl)propanoic acid” has a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . “3-(4-ethylphenyl)propanoic Acid” also shares similar properties .Scientific Research Applications
Biocatalytic Route for Synthesis: Enzymatic methods using commercial lipases are employed for the efficient synthesis of precursors of β-substituted-γ-amino acids, demonstrating the practicality and efficiency of biocatalysis in producing a range of optically active compounds (Mukherjee & Martínez, 2011).
Pharmaceutical Applications: It's used in the synthesis of AICP, a potent NMDA receptor glycine site agonist. The scalable, cost-efficient synthetic route is beneficial for its use as a pharmacological tool to study neuronal NMDA receptor subtypes in brain function and disease (Zhao et al., 2020).
Use in Imaging: This compound is involved in the synthesis of optically active amino acids for tumor imaging, specifically in positron emission tomography (PET), where different enantiomers have shown varying degrees of efficacy (McConathy et al., 2010).
Synthesis of Enantiomers: The compound is used in the synthesis and separation of enantiomers for various bioactive molecules, demonstrating its role in producing specific isomers for biological applications (Solymár et al., 2004).
Material Science Applications: It is involved in the synthesis of diorganotin(IV) compounds, showing its utility in organometallic chemistry and material science (Baul et al., 2013).
Mechanism of Action
Target of Action
It is known that d-phenylalanine, a related compound, interacts with enzymes such as kynurenine–oxoglutarate transaminase 1 and corticoliberin . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
D-phenylalanine, a structurally similar compound, is known to act as a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . These neurotransmitters play a significant role in mood regulation and cognitive function.
Biochemical Pathways
Phenylalanine, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of other amino acids and various secondary metabolites .
Result of Action
D-phenylalanine, a related compound, is known to have antidepressant effects, which are thought to be associated with elevated brain norepinephrine and dopamine levels .
Biochemical Analysis
Biochemical Properties
4-ETHYL-D-PHENYLALANINE participates in biochemical reactions similarly to phenylalanine. It can be a substrate for enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the phenylpropanoid pathway leading to the production of phenolic compounds . The presence of the ethyl group may influence the binding affinity of 4-ETHYL-D-PHENYLALANINE to these enzymes, potentially altering the rate or outcome of the reactions .
Cellular Effects
The effects of 4-ETHYL-D-PHENYLALANINE on cells and cellular processes are likely to be diverse, given the wide range of roles that phenylalanine and its derivatives play in cellular function. For instance, it could influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-ETHYL-D-PHENYLALANINE is not fully understood. As an analog of phenylalanine, it may interact with the same biomolecules and exert similar effects. For example, it could bind to enzymes, inhibit or activate them, and induce changes in gene expression . The presence of the ethyl group could also result in unique interactions and effects .
Temporal Effects in Laboratory Settings
These aspects would be crucial to understand for applications such as drug development or biochemical research .
Dosage Effects in Animal Models
The effects of different dosages of 4-ETHYL-D-PHENYLALANINE in animal models have not been extensively studied. Such studies could provide valuable insights into its potential therapeutic applications and safety profile .
Metabolic Pathways
4-ETHYL-D-PHENYLALANINE is likely to be involved in similar metabolic pathways as phenylalanine, such as the phenylpropanoid pathway . It could interact with the same enzymes and cofactors, and potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-ETHYL-D-PHENYLALANINE within cells and tissues are not well-characterized. It could potentially interact with the same transporters or binding proteins as phenylalanine .
Subcellular Localization
Depending on its chemical properties and interactions with other molecules, it could be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-ethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654416 |
Source


|
| Record name | 4-Ethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721385-17-7 |
Source


|
| Record name | 4-Ethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)
![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)









